![molecular formula C5H7BrN2S B1443815 1-(2-bromothiazol-4-yl)-N-methylmethanamine CAS No. 933692-77-4](/img/structure/B1443815.png)
1-(2-bromothiazol-4-yl)-N-methylmethanamine
Overview
Description
1-(2-Bromothiazol-4-yl)-N-methylmethanamine, also known as N-methyl-2-bromothiazole, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. In addition, N-methyl-2-bromothiazole has been studied for its potential as a therapeutic agent, with potential applications in the treatment of various diseases.
Scientific Research Applications
Pharmaceutical Research
The thiazole moiety, present in 1-(2-bromothiazol-4-yl)-N-methylmethanamine, is a common structure in various drugs due to its bioactive properties . It can be used to develop new medications with potential antibacterial, antifungal, or anticancer activities. The compound’s ability to interact with various biological systems makes it a valuable scaffold in drug design.
Environmental Science
This compound might be investigated for its role in environmental remediation. Its chemical properties could make it useful in the detoxification of pollutants or in the development of sensors for environmental monitoring.
Each of these applications leverages the unique chemical structure of 1-(2-bromothiazol-4-yl)-N-methylmethanamine, demonstrating its versatility and potential across various fields of scientific research. The ongoing exploration of thiazole derivatives continues to reveal new possibilities and applications .
properties
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJDNKDMHSYCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromothiazol-4-yl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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